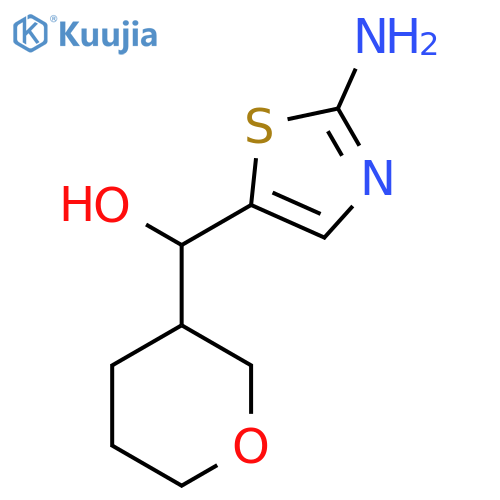Cas no 1567095-12-8 ((2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol)

1567095-12-8 structure
商品名:(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol
- EN300-1657575
- 1567095-12-8
-
- インチ: 1S/C9H14N2O2S/c10-9-11-4-7(14-9)8(12)6-2-1-3-13-5-6/h4,6,8,12H,1-3,5H2,(H2,10,11)
- InChIKey: JDRMENACSBZBGB-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC=C1C(C1COCCC1)O
計算された属性
- せいみつぶんしりょう: 214.07759887g/mol
- どういたいしつりょう: 214.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1657575-500mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 500mg |
$781.0 | 2023-09-21 | ||
| Enamine | EN300-1657575-100mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 100mg |
$715.0 | 2023-09-21 | ||
| Enamine | EN300-1657575-0.25g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.25g |
$801.0 | 2023-05-25 | ||
| Enamine | EN300-1657575-1.0g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 1g |
$871.0 | 2023-05-25 | ||
| Enamine | EN300-1657575-0.1g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.1g |
$767.0 | 2023-05-25 | ||
| Enamine | EN300-1657575-5.0g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 5g |
$2525.0 | 2023-05-25 | ||
| Enamine | EN300-1657575-250mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 250mg |
$748.0 | 2023-09-21 | ||
| Enamine | EN300-1657575-1000mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 1000mg |
$813.0 | 2023-09-21 | ||
| Enamine | EN300-1657575-50mg |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 50mg |
$683.0 | 2023-09-21 | ||
| Enamine | EN300-1657575-0.05g |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol |
1567095-12-8 | 0.05g |
$732.0 | 2023-05-25 |
(2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
1567095-12-8 ((2-amino-1,3-thiazol-5-yl)(oxan-3-yl)methanol) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 157047-98-8(Benzomalvin C)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
